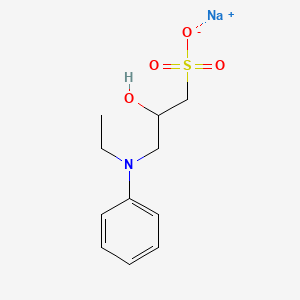![molecular formula C12H16BrNO4S B13153947 (1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)
(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is a complex organic compound that features a bromine atom, a morpholine ring, and a sulfonyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl ethan-1-ol derivative, followed by the introduction of the morpholine-4-sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a simpler phenyl ethan-1-ol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.
Medicine
In medicine, (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine-4-sulfonyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
(1S)-2-Chloro-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H16BrNO4S |
|---|---|
分子量 |
350.23 g/mol |
IUPAC名 |
(1S)-2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C12H16BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4,12,15H,5-9H2/t12-/m1/s1 |
InChIキー |
PTQGAUOCNNTCEL-GFCCVEGCSA-N |
異性体SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CBr)O |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)




![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)




